4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide
Description
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide is a complex organic compound that features a tetrazole ring, a dihydroisoquinoline moiety, and a phenoxyethyl group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.
Properties
IUPAC Name |
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c30-23(24-13-16-31-21-9-2-1-3-10-21)11-6-14-29-22(25-26-27-29)18-28-15-12-19-7-4-5-8-20(19)17-28/h1-5,7-10H,6,11-18H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCHGXBJIKAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NN=NN3CCCC(=O)NCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide involves multiple steps, starting with the preparation of the dihydroisoquinoline intermediate. This intermediate is typically synthesized through the N-alkylation of 3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The tetrazole ring is introduced via a cyclization reaction involving an appropriate nitrile precursor and sodium azide under acidic conditions . The final step involves coupling the tetrazole intermediate with the phenoxyethyl butanamide moiety under suitable conditions to yield the target compound.
Chemical Reactions Analysis
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives under mild conditions.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity . The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to its targets . The phenoxyethyl group contributes to the overall lipophilicity and membrane permeability of the compound, facilitating its cellular uptake .
Comparison with Similar Compounds
Similar compounds include:
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share the dihydroisoquinoline core and exhibit similar biological activities.
Tetrazole derivatives: Compounds with tetrazole rings are known for their bioisosteric properties and are used in various pharmacological applications.
Phenoxyethyl derivatives: These compounds are studied for their lipophilicity and ability to modulate membrane permeability.
The uniqueness of 4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
